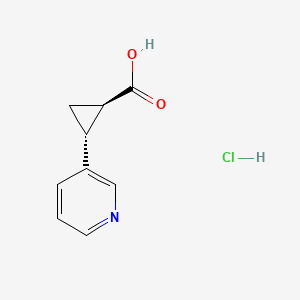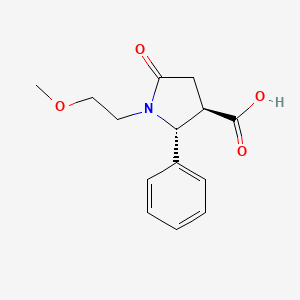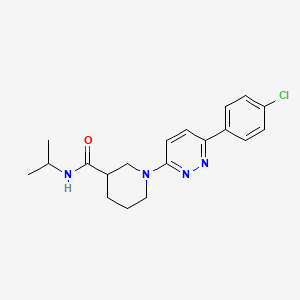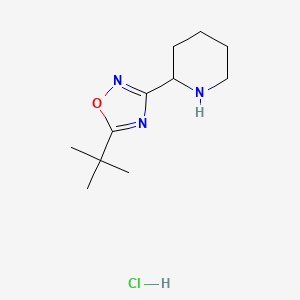
trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is a chemical compound with the IUPAC name (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride . It has a molecular weight of 199.64 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis
This compound is an off-white solid . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Influenza A Nucleoprotein Inhibition : (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride has been investigated for its potential antiviral activity against influenza A. Researchers explore its ability to inhibit the nucleoprotein essential for viral replication .
- Peramivir Derivative : Peramivir, a neuraminidase inhibitor used in influenza treatment, shares structural similarities with this compound. Further studies may explore its efficacy as a peramivir analog .
- Anti-Tumor Properties : Preliminary studies suggest that (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride exhibits anti-tumor effects. Researchers investigate its impact on cancer cell growth and apoptosis pathways .
- Polymer Synthesis : Derivatives of this compound have been used in the synthesis of conductive polymers, such as polyaniline (PANI). Its unique cyclopropane structure may contribute to novel material properties.
- Drug Design : Researchers explore modifications of this scaffold to design novel drugs. The cyclopropane motif provides a versatile platform for creating diverse pharmacophores .
- Neuroprotective Effects : Investigations into the neuroprotective properties of (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride may reveal its potential in treating neurodegenerative diseases .
- Enzyme Inhibition : The compound’s unique structure could be exploited for enzyme inhibition studies. Researchers may explore its interactions with specific enzymes and their potential therapeutic implications .
Antiviral Research
Cancer Research
Materials Science
Medicinal Chemistry
Neuroscience
Chemical Biology
Wirkmechanismus
While the specific mechanism of action for “trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is not available in the search results, it’s worth noting that similar cyclopropane derivatives have been used as inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDAIBMARWIIE-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)
![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)